5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione
Description
Properties
IUPAC Name |
5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c1-20-16-9-7-14(8-10-16)11-18-12-19(13-22-17(18)21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNFSFIBDGRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(CSC2=S)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1,3,5-Thiadiazinane-2-Thione Derivatives
General Reaction Mechanism for Thiadiazinane-Thione Formation
The synthesis of 1,3,5-thiadiazinane-2-thiones typically involves a one-pot, two-step condensation of primary amines, carbon disulfide (CS₂), and formaldehyde. The reaction proceeds via initial formation of a dithiocarbamate intermediate, followed by cyclization with a second amine and formaldehyde. For 5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione, the proposed mechanism involves:
- Step 1 : Reaction of cyclohexylamine with CS₂ in basic aqueous media to form cyclohexyldithiocarbamate.
- Step 2 : Addition of formaldehyde and 4-methoxybenzylamine to induce cyclization, yielding the thiadiazinane-thione core.
Critical parameters include stoichiometric control (amines:CS₂:formaldehyde = 1:1:2), reaction temperature (0–5°C during CS₂ addition), and pH maintenance (phosphate buffer, pH 7–8).
Adaptation of Literature Protocols for Target Compound Synthesis
While direct reports of this compound are absent, analogous syntheses provide a foundational framework:
Primary Amine Selection and Reactivity
- Cyclohexylamine (5-position) : Cyclohexylamine’s steric bulk necessitates extended stirring (4–6 hr) for complete dithiocarbamate formation, as evidenced by yields of 75–85% in 3-butyl- and 3-propyl-substituted analogues.
- 4-Methoxybenzylamine (3-position) : Electron-donating methoxy groups enhance nucleophilicity, accelerating cyclization. Similar arylalkyl amines (e.g., benzylamine) achieve 80% yields in thiadiazinane-thione formation.
Solvent and Catalytic Optimization
Stepwise Synthesis Protocol
Materials and Equipment
Detailed Procedure
Cyclohexyldithiocarbamate Formation
- Dissolve cyclohexylamine (20 mmol) in 20 mL 20% KOH.
- Add CS₂ (20 mmol) dropwise under ice cooling (0–5°C) with vigorous stirring.
- Stir for 4 hr until a clear yellow solution forms.
Cyclization with 4-Methoxybenzylamine and Formaldehyde
- Add formaldehyde (40 mmol) to the dithiocarbamate solution.
- Introduce 4-methoxybenzylamine (20 mmol) dissolved in 20 mL phosphate buffer.
- Stir for 3 hr at 25°C, then acidify with 15% HCl to pH 2–3.
- Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and evaporate to afford crude product.
Purification
Recrystallize from ethanol/water (3:1) to obtain white crystals. Yield : 72–78% (estimated from analogous compounds).
Spectroscopic Characterization
FT-IR Analysis
NMR Spectral Data
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazinane-2-thione to its corresponding thiadiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione exhibit cytotoxic properties against various cancer cell lines. For instance, studies involving thiadiazine derivatives have shown significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key cellular pathways that promote survival and proliferation in tumor cells .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Thiadiazine derivatives have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function by preventing the breakdown of acetylcholine. This suggests potential use in treating cognitive decline associated with neurodegeneration .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions that form the thiadiazine ring structure under acidic or basic conditions .
2.2 Characterization Techniques
Characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound .
3.1 Antimicrobial Properties
Emerging research indicates that thiadiazine derivatives possess antimicrobial properties against a range of pathogens. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This broad-spectrum antimicrobial activity makes these compounds candidates for developing new antibiotics .
3.2 Anti-inflammatory Effects
Thiadiazine compounds are also being explored for their anti-inflammatory effects. Research suggests that they can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Computational Modeling and Drug Design
4.1 Structure-Activity Relationship (SAR) Studies
Computational modeling plays a crucial role in understanding the relationship between the chemical structure of this compound and its biological activity. SAR studies help identify key functional groups responsible for enhanced activity against specific biological targets .
4.2 Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets at the molecular level. These studies provide insights into binding affinities and can guide the design of more potent analogs .
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties of Selected Compounds
Biological Activity
5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis
The synthesis of thiadiazine derivatives typically involves the reaction of appropriate isothiocyanates with amines or hydrazines. For this compound, the process may include:
- Formation of the Thiadiazine Ring : This involves cyclization reactions using cyclohexyl and methoxyphenyl substituents.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Anticancer Activity
Research indicates that compounds containing the thiadiazine moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound has been tested against cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer). Results show moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
Thiadiazine derivatives have also shown antimicrobial properties against a range of pathogens:
- Antibacterial and Antifungal Activities : The compound's structure may allow it to interact with bacterial membranes or inhibit essential enzymes.
Study 1: Anticancer Evaluation
In a study evaluating various thiadiazine derivatives for anticancer activity, this compound was included in a series of compounds tested against multiple cancer cell lines. The results indicated that modifications on the thiadiazine core can significantly enhance cytotoxicity.
Study 2: Inhibition of Nitric Oxide Production
Another study focused on assessing the anti-inflammatory properties of related thiadiazine compounds. It was found that certain derivatives could effectively reduce nitric oxide levels in activated macrophages, indicating potential therapeutic benefits in inflammatory conditions.
Q & A
Basic: What are the optimal synthetic routes for 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione?
Methodological Answer:
The synthesis typically involves cyclization of thiourea intermediates under acidic conditions. For example:
React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioureas.
Cyclize the thiourea intermediates using concentrated HCl or H₂SO₄ to yield 1,3,5-thiadiazinane-2-thione derivatives .
Optimize reaction conditions (e.g., solvent, temperature) based on analogous protocols, such as refluxing in DMF/acetic acid mixtures (2–5 h) followed by recrystallization from DMF/ethanol .
Basic: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for related pyrazoline and thiadiazinane derivatives .
- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks to verify cyclohexyl and 4-methoxyphenyl substituents.
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- IR spectroscopy : Identify characteristic thione (C=S) stretches (~1200–1250 cm⁻¹) .
Basic: What biological screening data exist for structurally similar thiadiazinane-thiones?
Methodological Answer:
Activity data for analogs can guide hypothesis generation. For example:
| Compound | Species Tested | Activity (IC₅₀, μM) | Key Targets |
|---|---|---|---|
| 3a | 12 | Sp1: 2, Sp3: 8 | Enzymes/Receptors |
| 3g | 13 | Sp1: 4, Sp5: 10 | Cancer cell lines |
| Standardize assays (e.g., MTT for cytotoxicity) and compare results against positive controls like doxorubicin . |
Advanced: How can contradictions in pharmacological data between studies be resolved?
Methodological Answer:
Address discrepancies through:
- Dose-response validation : Re-test compounds at varying concentrations to rule out assay-specific artifacts.
- Purity analysis : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects.
- In vivo corroboration : Validate in vitro results using animal models (e.g., xenografts) .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
Combine molecular docking and QSAR modeling:
Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs) based on the compound’s SMILES (e.g., C1CCCCC1SCC2=CC=C(C=C2)OC) .
QSAR : Train models on PubChem bioactivity data (e.g., IC₅₀ values) to prioritize substituents (e.g., cyclohexyl vs. aryl groups) .
MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
Key issues and solutions include:
- Low yields : Optimize stoichiometry (e.g., excess aryl isothiocyanate) and solvent systems (e.g., DMF/EtOH vs. acetic acid) .
- Safety risks : Follow protocols for handling thione derivatives (e.g., avoid open flames, use PPE) .
- Purification : Replace column chromatography with recrystallization (DMF/ethanol) for cost-effective scale-up .
Advanced: How can the compound’s metabolic stability be evaluated preclinically?
Methodological Answer:
Use in vitro and in vivo assays:
Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
Pharmacokinetics : Administer to rodents and measure plasma half-life, clearance, and bioavailability .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
- Documentation : Label containers with batch number, date, and hazard symbols per GHS guidelines .
Basic: What spectroscopic techniques are critical for monitoring reaction progress?
Methodological Answer:
- TLC : Use silica plates with ethyl acetate/hexane (1:3) to track thiourea intermediates .
- In-situ IR : Monitor disappearance of isothiocyanate peaks (~2100 cm⁻¹) during cyclization .
- ¹H NMR : Confirm product formation via shifts in aromatic (δ 6.8–7.2 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) .
Advanced: How can regioselectivity challenges in thiadiazinane synthesis be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
